Faster Absorption Onset and Higher Peak Plasma Concentration: Choledyl SA vs. Theo-Dur Direct Comparison
In a single-blind, randomized, crossover study directly comparing oxtriphylline slow-release (Choledyl SA) with anhydrous theophylline slow-release (Theo-Dur) in 10 normal male subjects, Choledyl SA demonstrated significantly faster absorption kinetics. Oxtriphylline achieved peak plasma concentration at 4.7 ± 1.0 hours post-dose compared to 9.6 ± 8.2 hours for Theo-Dur [1]. Peak theophylline concentration was 6.4 ± 0.7 μg/mL for Choledyl SA versus 4.1 ± 0.5 μg/mL for Theo-Dur [1]. Total drug exposure (AUC) was 102.4 ± 15.7 μg/mL·hr for Choledyl SA compared to 75.3 ± 9.1 μg/mL·hr for Theo-Dur [1].
| Evidence Dimension | Time to peak plasma concentration (Tmax) of theophylline from slow-release formulations |
|---|---|
| Target Compound Data | Choledyl SA (oxtriphylline): Tmax = 4.7 ± 1.0 hours; Cmax = 6.4 ± 0.7 μg/mL; AUC = 102.4 ± 15.7 μg/mL·hr |
| Comparator Or Baseline | Theo-Dur (anhydrous theophylline): Tmax = 9.6 ± 8.2 hours; Cmax = 4.1 ± 0.5 μg/mL; AUC = 75.3 ± 9.1 μg/mL·hr |
| Quantified Difference | Tmax reduced by 51% (4.7 hr vs. 9.6 hr); Cmax increased by 56% (6.4 vs. 4.1 μg/mL); AUC increased by 36% (102.4 vs. 75.3 μg/mL·hr) |
| Conditions | Single-blind, randomized, crossover study in 10 normal men; three doses from same lot of each preparation at weekly intervals; plasma theophylline measured by HPLC for 33 hours |
Why This Matters
Faster Tmax and higher Cmax may provide more rapid symptom relief in acute bronchospasm, which is a relevant consideration for formulary selection when both slow-release and rapid-onset requirements exist within a therapeutic area.
- [1] Rivera-Calimlim L, et al. Bioavailability and pharmacological effects of two slow-release theophylline preparations: intrasubject tablet-to-tablet variability. J Asthma. 1986;23(6):273-81. PMID: 3528119. DOI: 10.3109/02770908609077485. View Source
